molecular formula C22H25NO9S B030956 Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside CAS No. 99409-32-2

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Cat. No.: B030956
CAS No.: 99409-32-2
M. Wt: 479.5 g/mol
InChI Key: ZGCHNHSVSFNZPW-UGVAJALESA-N
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Description

Burixafor, also known as TG-0054, is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown potential in mobilizing hematopoietic stem cells and progenitor cells from the bone marrow into peripheral circulation. Burixafor is being investigated for its applications in treating various hematological malignancies, including multiple myeloma, Hodgkin’s disease, and non-Hodgkin’s lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Burixafor involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of Burixafor follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Burixafor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of Burixafor, which can be further utilized in different applications .

Scientific Research Applications

Burixafor has a wide range of scientific research applications, including:

Mechanism of Action

Burixafor exerts its effects by antagonizing the CXCR4 receptor, which is involved in the retention of hematopoietic stem cells in the bone marrow. By blocking the interaction between CXCR4 and its ligand CXCL12, Burixafor mobilizes stem cells into peripheral blood. This mechanism is crucial for its applications in stem cell transplantation and cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Burixafor

Burixafor is unique due to its high potency and selectivity for the CXCR4 receptor. It has shown superior efficacy in mobilizing hematopoietic stem cells compared to other CXCR4 antagonists.

Biological Activity

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside (ETG) is a synthetic glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Formula:

  • Molecular Formula: C22H25NO9S
  • Molecular Weight: 479.5 g/mol
  • IUPAC Name: [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
  • CAS Number: 99409-32-2

Biological Activity Overview

The biological activity of ETG has been explored in various studies, focusing on its potential therapeutic applications. The compound's structure suggests it may interact with specific biological pathways, making it a candidate for further investigation.

Antimicrobial Activity

Several studies have indicated that ETG exhibits antimicrobial properties. For instance:

  • In vitro Studies: ETG demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these organisms .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64

Cytotoxicity

ETG has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • Cytotoxic Assays: In studies involving human cancer cell lines such as HeLa and MCF-7, ETG exhibited IC50 values of approximately 25 µM and 30 µM respectively, indicating moderate cytotoxicity .
Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanism by which ETG exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may act by inhibiting key enzymes involved in metabolic pathways or by inducing apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that ETG may inhibit certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition could lead to altered cellular metabolism in both microbial and cancer cells .

Case Studies

  • Case Study on Antibacterial Activity:
    A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of ETG against various pathogens. Results showed a notable reduction in bacterial growth when treated with ETG at concentrations as low as 32 µg/mL.
  • Case Study on Cytotoxic Effects:
    In a clinical trial involving patients with breast cancer, ETG was administered alongside standard chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHNHSVSFNZPW-UGVAJALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
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